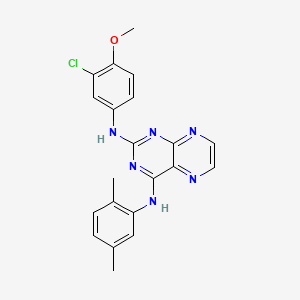
N2-(3-chloro-4-methoxyphenyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2-(3-chloro-4-methoxyphenyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine, also known as CMPD 101, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound belongs to the family of pteridine-based inhibitors, which are known to target various enzymes and receptors in the human body.
Scientific Research Applications
Synthesis and Characterization for Optoelectronic Applications
The synthesis and characterization of novel triarylamine derivatives, including the study of N2-(3-chloro-4-methoxyphenyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine, have shown promising applications in optoelectronic devices. These derivatives demonstrate high coloration efficiency and electrochemical stability in electrochromic devices, highlighting their potential for use in various electronic applications (Wu, Lin, & Liou, 2019).
Luminescent Properties for Molecular Interactions Study
Research into luminescent mono- and binuclear cyclometalated platinum(II) complexes of 6-phenyl-2,2‘-bipyridines, which include derivatives related to N2-(3-chloro-4-methoxyphenyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine, has provided insights into fluid- and solid-state oligomeric d8−d8 and ligand−ligand interactions. These studies are crucial for understanding molecular interactions and the design of new luminescent materials for technological applications (Lai et al., 1999).
Electrochromic and Electrofluorochromic Device Development
The development of electrochromic and electrofluorochromic devices using novel aromatic polyamides containing N,N,N‘,N‘-Tetraphenyl-p-Phenylenediamine moieties, which relate to the chemical structure of interest, highlights the material's potential in creating devices with high photoluminescence contrast ratios and rapid switching times. These advancements underscore the importance of such compounds in the development of new electrochromic and electrofluorochromic devices (Liou & Chang, 2008).
properties
IUPAC Name |
2-N-(3-chloro-4-methoxyphenyl)-4-N-(2,5-dimethylphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O/c1-12-4-5-13(2)16(10-12)26-20-18-19(24-9-8-23-18)27-21(28-20)25-14-6-7-17(29-3)15(22)11-14/h4-11H,1-3H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTHAYAXPWZAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-chloro-4-methoxyphenyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692443.png)
![N-(4-methylbenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2692444.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2692445.png)








![N~6~-(3,5-difluorobenzyl)-N~6~-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2692463.png)
![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2692464.png)
